4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one
Description
This compound is a heterocyclic molecule featuring a pyridin-2-one core substituted with a 3-chlorophenyl-hydroxyethylamino group and a benzodiazol moiety modified with a methyl group and a morpholine ring. The morpholine group likely enhances solubility and pharmacokinetic properties, while the 3-chlorophenyl substituent may influence receptor binding affinity due to its electron-withdrawing nature .
Properties
Molecular Formula |
C25H26ClN5O3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33) |
InChI Key |
ZWVZORIKUNOTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction and Acylation
The synthesis begins with the formation of the indole Grignard intermediate. Methylmagnesium bromide reacts with 7-benzyloxy-1H-indole in anhydrous tetrahydrofuran (THF) at −40°C to generate the Grignard reagent. This intermediate is subsequently acylated with N-Fmoc-D-alanyl chloride at room temperature, yielding the 3-acylindole derivative. The reaction requires strict moisture exclusion and achieves a 75–85% yield.
Key Parameters :
- Temperature: −40°C (Grignard formation), 25°C (acylation)
- Solvent: THF
- Catalyst: None (Grignard reaction)
- Yield: 78% (average)
Reductive Amination
The hydroxyethylamine side chain is introduced via reductive amination. 3-Chlorophenacyl chloride is reacted with 2-aminoethanol in dichloromethane (DCM) using sodium triacetoxyborohydride (STAB) as the reducing agent. This step proceeds at room temperature for 16 hours, achieving an 82% yield after crystallization.
Reaction Conditions :
- Reducing Agent: Sodium triacetoxyborohydride (1.2 equiv)
- Solvent: DCM
- Temperature: 25°C
- Workup: Aqueous NaHCO₃ extraction, drying with Na₂SO₄
Benzimidazole Ring Formation
The benzimidazole core is synthesized via cyclization of 4-methyl-6-morpholino-1,2-diaminobenzene with cyanogen bromide (BrCN) in ethanol under reflux. This step is critical for regioselectivity, requiring precise stoichiometry (1:1.05 molar ratio) to avoid over-cyclization byproducts.
Optimization Data :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 78°C | <70°C: Incomplete reaction; >85°C: Decomposition |
| Cyanogen Bromide | 1.05 equiv | Excess leads to N-cyanation impurities |
| Reaction Time | 6 hours | Shorter durations yield <50% product |
Final Coupling and Deprotection
The pyridinone moiety is coupled to the benzimidazole intermediate using Pd(OAc)₂/Xantphos catalysis. A Buchwald-Hartwig amination links the hydroxyethylamine side chain to the pyridinone ring at 110°C in 1,4-dioxane. Subsequent Fmoc deprotection with piperidine (20% v/v in DMF) affords the final compound.
Catalytic System Efficiency :
| Catalyst Loading | Ligand | Yield (%) |
|---|---|---|
| 5 mol% Pd(OAc)₂ | Xantphos | 68 |
| 3 mol% Pd(OAc)₂ | BINAP | 52 |
Purification and Crystallization
Crude BMS536924 is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol/water (4:1). The final product exhibits >99% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
Crystallization Data :
- Solvent System: Ethanol/Water (4:1 v/v)
- Crystal Form: Monoclinic, P2₁/c space group
- Purity Post-Crystallization: 99.3% (UHPLC-MS)
Process Intensification via Flow Chemistry
Recent advances utilize continuous flow systems to enhance reproducibility. A telescoped sequence combines oxidation, Schiff base formation, and hydrogenation in a single flow setup:
- Oxidation : O₂ gas (5 bar) in toluene/EtOAc (1:1) at 120°C for 20 min.
- Schiff Base Formation : N-tert-butylpiperazine (0.2 mL/min) at 50°C.
- Hydrogenation : H-Cube® Pro with 10% Pd/C cartridge at 90°C, 3 bar H₂.
Flow vs. Batch Comparison :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Total Time | 48 hours | 6.5 hours |
| Overall Yield | 61% | 79% |
| Impurity Profile | 5–7% | <1% |
Scale-Up Challenges and Solutions
- Impurity Control : Residual palladium (<10 ppm) is removed via Chelex® 100 resin treatment.
- Solvent Selection : Replacing DCM with 2-MeTHF improves environmental metrics without compromising yield.
- Stability : Lyophilized formulations with gentisic acid (2.7 mg/mL) retain >95% potency after 72 hours at 25°C.
Analytical Characterization
Final product validation includes:
Chemical Reactions Analysis
Structural Features and Functional Group Reactivity
The compound’s structure includes the following reactive moieties:
-
Hydroxyethylamino group : Potential for esterification, oxidation, or nucleophilic substitution.
-
Chlorophenyl ring : Susceptible to electrophilic aromatic substitution or cross-coupling reactions.
-
Morpholine moiety : May undergo ring-opening under acidic conditions or participate in hydrogen bonding.
-
Pyridin-2-one core : Capable of tautomerization, coordination with metal ions, or acting as a weak acid (pKa ~4–5).
-
Benzimidazole system : Likely to engage in π-π stacking, hydrogen bonding, or electrophilic substitution at the aromatic ring .
Hydroxyethylamino Group Reactivity
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Acetyl chloride, base | Acetylated derivative at the hydroxyl group |
| Oxidation | PCC or MnO₂ | Ketone formation from secondary alcohol |
| N-Alkylation | Alkyl halides, base | Substitution at the secondary amine site |
Chlorophenyl Ring Reactivity
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Suzuki Coupling | Boronic acid, Pd catalyst | Biaryl derivative via C–Cl bond activation |
| Nucleophilic Substitution | NaOH, heat | Hydroxyphenyl or other substituted aryl groups |
Scientific Research Applications
BMS-536924 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: BMS-536924 has shown significant potential in inhibiting the growth and proliferation of various cancer cell lines, including glioma, breast cancer, and ovarian cancer
Cell Signaling Studies: The compound is used to study the signaling pathways mediated by IGF-1R and IR, providing insights into the molecular mechanisms underlying various diseases.
Drug Development:
Mechanism of Action
BMS-536924 exerts its effects by inhibiting the catalytic activity of IGF-1R and IR. It binds to the ATP-binding site of these receptors, preventing ATP from binding and thereby inhibiting their kinase activity. This inhibition disrupts downstream signaling pathways, such as the Akt and MAPK pathways, which are crucial for cell proliferation and survival. As a result, BMS-536924 induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs with overlapping functional groups or scaffolds. Below is a detailed analysis based on evidence-derived analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Flexibility vs. Bioactivity: The target compound’s pyridin-2-one core is shared with 3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one (), but the latter replaces benzodiazol with benzoxazol, which may alter electron distribution and binding specificity .
Substituent Effects :
- The 3-chlorophenyl group parallels dichlorobenzyloxy substituents in pyrazol-3-one derivatives (), which are associated with enhanced receptor affinity in antipyretic agents .
- Benzodiazol derivatives (e.g., in ) are prone to enzymatic degradation, as seen in fungal systems, suggesting the target compound may require structural optimization for in vivo stability .
Analytical Challenges :
- LC–TOF-MS methods () are critical for distinguishing the target compound from isobaric/isomeric analogs, such as those with benzoxazol vs. benzodiazol moieties .
Research Findings and Implications
- Synthetic Routes : The synthesis of similar compounds () involves condensation reactions (e.g., Schiff base formation) and heterocyclic ring closures. The target compound likely requires multi-step functionalization of the pyridin-2-one and benzodiazol precursors .
- Pharmacological Potential: Benzodiazol and pyridin-2-one hybrids are explored for CNS modulation, but the morpholine group may redirect activity toward kinase or protease inhibition, as seen in imidazopyridine derivatives () .
- Degradation Risks : Fungal degradation of benzodiazepines () highlights the need for stability studies on the target compound, particularly under biological or environmental conditions .
Biological Activity
The compound 4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one (CAS RN 468740-43-4) is a complex organic molecule that belongs to the class of benzimidazoles. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Details
- Molecular Formula : C25H26ClN5O3
- Molecular Weight : 479.965 g/mol
- IUPAC Name : 4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one
- InChI Key : UGQMURPIMYALPH-OAQYLSRUSA-N
The structure features a pyridinone core substituted with various functional groups, including a morpholine ring and a chlorophenyl moiety.
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the phosphoinositide 3-kinase (PI3K) pathway.
- Receptor Modulation : It may act as an allosteric modulator of adenosine receptors, enhancing or inhibiting their activity depending on the cellular context .
- Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its antioxidant capabilities, potentially mitigating oxidative stress in cells .
Pharmacological Effects
The pharmacological profile of the compound includes:
- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer models.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
Case Studies and Research Findings
A review of literature reveals several key studies highlighting the biological activity of this compound:
-
Anticancer Studies :
- In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- A study published in Journal of Medicinal Chemistry reported that similar compounds with structural analogs exhibited promising anticancer properties by targeting specific kinases involved in tumor growth .
- Neuropharmacology :
- Mechanistic Insights :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic architecture?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the benzodiazole-morpholine moiety via condensation of 4-methyl-6-(morpholin-4-yl)-1H-benzodiazole-2-amine with appropriate carbonyl precursors under reflux in ethanol . Next, introduce the 3-chlorophenyl-hydroxyethylamine group via nucleophilic substitution or reductive amination. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (gradient elution with dichloromethane/methanol). Final coupling steps may require Pd-catalyzed cross-coupling for aryl-aryl bonds .
Q. How can structural characterization be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of 1D/2D NMR (e.g., , , HSQC, and NOESY) to assign proton environments and confirm spatial arrangements. For example, NOESY can resolve ambiguity in the morpholine ring’s orientation relative to the benzodiazole core. High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry .
Q. What analytical methods are suitable for purity assessment and quantification?
- Methodological Answer : Employ reverse-phase HPLC (RP-HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm. Use a mobile phase of acetonitrile/0.1% trifluoroacetic acid in water (70:30 v/v) at 1.0 mL/min flow rate. Validate the method per ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the morpholine and chlorophenyl groups?
- Methodological Answer : Synthesize analogs with (a) morpholine replaced by piperazine or thiomorpholine and (b) 3-chlorophenyl substituted with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Test analogs in bioassays (e.g., kinase inhibition assays) and correlate activity with substituent Hammett constants or steric parameters. Use multivariate regression to identify key physicochemical drivers (e.g., logP, polar surface area) .
Q. What experimental strategies address contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Apply a split-plot design (as in ) to test the compound in parallel assays (e.g., enzymatic vs. cell-based). Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to account for inter-assay variability. Use ANOVA with post-hoc Tukey tests to identify significant discrepancies. Investigate off-target effects via proteome-wide profiling or molecular docking against kinase libraries .
Q. How can computational modeling predict metabolic stability and potential toxicity?
- Methodological Answer : Perform in silico ADMET predictions using tools like SwissADME or ProTox-II. Key parameters include CYP450 inhibition (e.g., CYP3A4/2D6), hepatotoxicity alerts, and Ames test predictions. Validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite identification .
Q. What methodologies optimize solubility and formulation for in vivo studies?
- Methodological Answer : Screen co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) using a factorial design. Assess solubility via shake-flask method (pH 1.2–7.4 buffers) and stability via forced degradation (40°C/75% RH for 4 weeks). For poor solubility, consider nanocrystallization or lipid-based carriers .
Data Analysis & Reproducibility
Q. How should researchers statistically analyze dose-response curves for IC50 determination?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism. Report 95% confidence intervals and validate with replicate experiments (n ≥ 3). Use the F-test to compare curve fits between analogs .
Q. What steps ensure reproducibility in multi-step syntheses?
- Methodological Answer : Document critical process parameters (CPPs) such as reaction temperature (±2°C), stirring rate, and drying times for intermediates. Use QC checkpoints (e.g., NMR purity >95%) before proceeding to subsequent steps. Share detailed protocols via electronic lab notebooks or platforms like protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
